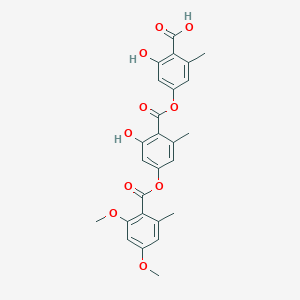
Amidepsina D
Descripción general
Descripción
Amidepsina D es un metabolito fúngico aislado del caldo de cultivo de Humicola sp. FO-2942. Es conocido por su capacidad para inhibir las diacilglicerol aciltransferasas (DGAT), enzimas que participan en el metabolismo lipídico
Aplicaciones Científicas De Investigación
Amidepsina D tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y el metabolismo lipídico.
Biología: Los investigadores utilizan this compound para investigar sus efectos en los procesos celulares y las vías metabólicas.
Industria: this compound se explora por su potencial en aplicaciones industriales, como la producción de compuestos bioactivos y biocatalizadores.
Mecanismo De Acción
Amidepsina D ejerce sus efectos inhibiendo las diacilglicerol aciltransferasas (DGAT), enzimas que desempeñan un papel crucial en la síntesis de triglicéridos . Al inhibir la DGAT, this compound altera el metabolismo lipídico, lo que lleva a una reducción de los niveles de triglicéridos. Este mecanismo es particularmente relevante en el contexto de los trastornos metabólicos y la obesidad.
Análisis Bioquímico
Biochemical Properties
Amidepsine D interacts with DGAT, inhibiting its activity . DGAT catalyzes the final step in triglyceride synthesis, converting diacylglycerol and Acyl-CoA into triglycerides . This interaction is crucial as it influences the production of triglycerides, which are essential for the formation of adipose tissue .
Cellular Effects
Amidepsine D has been shown to have inhibitory effects in rat liver microsomes and Raji cells . It inhibits triacylglycerol formation, which may lead to effects on cell growth, differentiation, gene expression, and protein production . The compound’s influence on these cellular processes is thought to be initiated by its binding to a distinct receptor located on the cell surface .
Molecular Mechanism
The molecular mechanism of Amidepsine D involves its binding to DGAT, inhibiting its activity . This inhibition disrupts the conversion of diacylglycerol and Acyl-CoA into triglycerides, affecting lipid metabolism at the molecular level .
Metabolic Pathways
Amidepsine D is involved in the metabolic pathway of triglyceride synthesis . It interacts with DGAT, an enzyme that catalyzes the final step in this pathway . This interaction could potentially affect metabolic flux or metabolite levels.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Amidepsina D se obtiene principalmente mediante procesos de fermentación que involucran al hongo Humicola sp. FO-2942 El caldo de cultivo se somete a pasos de extracción y purificación para aislar el compuesto.
Métodos de producción industrial
La producción industrial de this compound implica la fermentación a gran escala de Humicola sp. FO-2942. El caldo de fermentación se procesa para extraer y purificar el compuesto. Este método asegura un suministro constante de this compound para la investigación y posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
Amidepsina D experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Lo opuesto a la oxidación, la reducción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Comparación Con Compuestos Similares
Compuestos similares
Amidepsina A: Otro miembro de la familia Amidepsina, también aislado de fuentes fúngicas.
Amidepsina B: Similar en estructura y función a Amidepsina D, con ligeras variaciones en su composición química.
Amidepsina C: Comparte similitudes estructurales con this compound pero difiere en su actividad biológica.
Singularidad de this compound
Su estructura y actividad biológica únicas lo convierten en un compuesto valioso para la investigación científica y el desarrollo terapéutico .
Propiedades
IUPAC Name |
4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVVMZOLYYCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?
A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," Amidepsine D is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.
Q2: Does Amidepsine D impact angiogenesis, and if so, how?
A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and amidepsine D reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe Amidepsine D's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that Amidepsine D's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















